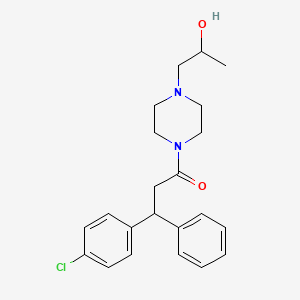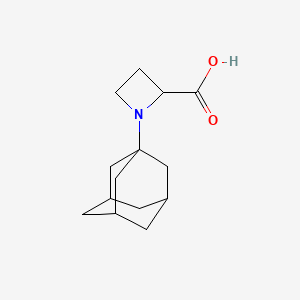
2-Mesitylacetaldehyde
Descripción general
Descripción
2-Mesitylacetaldehyde is an organic compound that belongs to the family of aldehydes. It has a molecular formula of C11H14O and a molecular weight of 162.23 g/mol .
Synthesis Analysis
The synthesis of 2-Mesitylacetaldehyde involves various reactions. For instance, it can be synthesized with a yield of 99% using sulfur trioxide pyridine complex, dimethyl sulfoxide, and triethylamine . Another method involves the use of Dess-Martin periodane in dichloromethane at 0 - 20℃ for 4.33 hours . A third method involves the use of acetic acid in methanol at 20℃ for 24 hours .
Chemical Reactions Analysis
The chemical reactions involving 2-Mesitylacetaldehyde are complex due to its structure and the presence of functional groups . The reactions can involve processes such as aldol condensation, cyclization, and dehydration .
Physical And Chemical Properties Analysis
2-Mesitylacetaldehyde has a boiling point that is not specified in the available resources . Its physical and chemical properties would be influenced by its molecular structure and the presence of functional groups .
Aplicaciones Científicas De Investigación
Catalytic Applications in Chemical Synthesis
2-Mesitylacetaldehyde and related aldehydes are pivotal in various catalytic processes, especially in the production of fine chemicals. Mesoporous MCM-41 aluminosilicates have been utilized as catalysts in the synthesis of dimethylacetals by reacting aldehydes with trimethyl orthoformate. This study demonstrates the potential of mesoporous materials like MCM-41 in fine chemical production involving bulky reactants or products, highlighting their catalytic efficiency and stability (Climent et al., 1996).
Role in Organometallic Chemistry and Homogeneous Catalysis
In the realm of organometallic chemistry, aldehydes including 2-Mesitylacetaldehyde play a significant role. Their conversion to imine complexes, facilitated by the presence of hydrogen bonds, is a crucial reaction. This process has been studied in the context of η1-aldehyde complexes, providing insights into the dynamics of such transformations and their implications in homogeneous catalysis (Yao & Crabtree, 1996).
Photocatalysis and Environmental Applications
Aldehydes, including 2-Mesitylacetaldehyde, are involved in photocatalytic processes. For instance, the photocatalytic oxidation of 2-propanol on TiO2 catalysts involves the formation of acetone and acetaldehyde. These reactions highlight the potential applications of such aldehydes in environmental remediation and the development of efficient photocatalysts (Xu & Raftery, 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXUWHNVNPJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306240 | |
| Record name | Mesitylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58047-52-2 | |
| Record name | NSC174748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-trimethylphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















